2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Overview
Description
2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid, also known as HETA, is a synthetic compound that has been used in a variety of scientific research applications. HETA has a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and drawbacks.
Scientific Research Applications
Dual PPARalpha/delta Agonist Effects
- Synthesis and Testing : 1,4-Disubstituted 1,2,3-triazoles, including compounds structurally related to 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid, were synthesized and tested for their ability to increase oleic acid oxidation in human myotubes. These compounds exhibited potent agonist activities for both PPARalpha and PPARdelta (Ciocoiu et al., 2010).
Synthetic Routes and Applications in Drug Discovery
- Comparative Study of Synthetic Routes : A comparative study of synthetic routes for fully substituted 1,2,3-triazol-4-yl acetic acids highlighted practical methods for their synthesis. These compounds serve as promising building blocks in drug discovery (Pokhodylo et al., 2021).
Physical-Chemical Properties and Acute Toxicity
- Study on Esthers of Triazoles : Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids showed that these compounds possess various biological activities and can be intermediates for the synthesis of other chemical structures. Their physical-chemical properties and acute toxicity were also explored (Salionov, 2015).
Synthesis of Esters for Potential Therapeutic Use
- Esterification of Triazole Derivatives : The synthesis of esters derived from 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose was carried out. These derivatives show potential for therapeutic applications (Pinto et al., 2013).
Development of Efficient and Sustainable Synthesis
- Continuous-Flow Synthesis : An efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed under continuous-flow conditions. This methodology is atom economical and environmentally friendly, applicable for the rapid construction of functionally diverse 1,2,4-triazoles (Tortoioli et al., 2020).
Synthesis and Chemical Properties of Triazole Derivatives
- Synthesis of Salts and Derivatives : Research focused on the synthesis and structure confirmation of salts and derivatives of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds have potential applications in developing new drugs (Safonov et al., 2017).
properties
IUPAC Name |
2-[4-(1-hydroxyethyl)triazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2,4,10H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLDPKMRIMEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217233 | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394041-14-5 | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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